molecular formula C7H7BF3K B1358497 Potassium (3-methylphenyl)trifluoroborate CAS No. 850623-42-6

Potassium (3-methylphenyl)trifluoroborate

Cat. No.: B1358497
CAS No.: 850623-42-6
M. Wt: 198.04 g/mol
InChI Key: FRGRQMARQLLUEM-UHFFFAOYSA-N
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Description

Potassium (3-methylphenyl)trifluoroborate is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. These compounds are particularly valued for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The presence of the trifluoroborate group imparts unique properties to the compound, making it a valuable reagent in various chemical transformations.

Scientific Research Applications

Potassium (3-methylphenyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

Potassium (3-methylphenyl)trifluoroborate, like other organotrifluoroborates, primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their reactivity.

Mode of Action

The compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . In this reaction, the organotrifluoroborate hydrolyses to the corresponding boronic acid in situ . This process allows for the construction of C-C bonds, which are fundamental in organic synthesis .

Pharmacokinetics

It’s important to note that the compound issolid at room temperature , which could influence its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of C-C bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler ones.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is air and moisture-stable , which enhances its stability and efficacy in various conditions. Additionally, the compound’s reactivity can be enhanced in the presence of a catalyst or under thermal conditions .

Safety and Hazards

While handling “Potassium (3-methylphenyl)trifluoroborate”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Potassium trifluoroborates have emerged as exceptional reagents for difficult alkyl transfers. This class of organoboron reagents offers a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs . They are expected to be used more widely in the future for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-methylphenyl)trifluoroborate can be synthesized through the reaction of 3-methylphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:

  • Dissolution of 3-methylphenylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
  • Addition of potassium bifluoride to the solution.
  • Stirring the reaction mixture at room temperature or slightly elevated temperatures.
  • Isolation of the product by filtration and washing with cold water.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-methylphenyl)trifluoroborate undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the trifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or substituted alkene.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), ethanol, or water.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation reactions.

    Substituted Phenyl Compounds: Formed through nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-methoxyphenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 2-methylphenyltrifluoroborate

Uniqueness

Potassium (3-methylphenyl)trifluoroborate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the methyl group at the 3-position can affect the electronic and steric properties of the compound, making it distinct from other trifluoroborates.

Properties

IUPAC Name

potassium;trifluoro-(3-methylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3.K/c1-6-3-2-4-7(5-6)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGRQMARQLLUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635799
Record name Potassium trifluoro(3-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-42-6
Record name Potassium trifluoro(3-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium m-tolyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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